Cas no 1214381-05-1 (3-phenylpyridine-4-carbaldehyde)

3-phenylpyridine-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Phenylisonicotinaldehyde
- 4-Pyridinecarboxaldehyde, 3-phenyl-
- 3-phenylpyridine-4-carbaldehyde
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- MDL: MFCD14702183
- インチ: 1S/C12H9NO/c14-9-11-6-7-13-8-12(11)10-4-2-1-3-5-10/h1-9H
- InChIKey: BHGPMFQMCPNBBB-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC(C=O)=C1C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 183.068413911g/mol
- どういたいしつりょう: 183.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 30Ų
3-phenylpyridine-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2608530-10.0g |
3-phenylpyridine-4-carbaldehyde |
1214381-05-1 | 95% | 10.0g |
$5316.0 | 2024-06-18 | |
eNovation Chemicals LLC | D549142-1g |
3-phenylpyridine-4-carbaldehyde |
1214381-05-1 | 95% | 1g |
$690 | 2025-02-20 | |
eNovation Chemicals LLC | D549142-1g |
3-phenylpyridine-4-carbaldehyde |
1214381-05-1 | 95% | 1g |
$690 | 2024-05-24 | |
Enamine | EN300-2608530-2.5g |
3-phenylpyridine-4-carbaldehyde |
1214381-05-1 | 95% | 2.5g |
$1379.0 | 2024-06-18 | |
Enamine | EN300-2608530-5.0g |
3-phenylpyridine-4-carbaldehyde |
1214381-05-1 | 95% | 5.0g |
$2724.0 | 2024-06-18 | |
Alichem | A029000842-500mg |
3-Phenylpyridine-4-carboxaldehyde |
1214381-05-1 | 95% | 500mg |
$1668.15 | 2023-09-04 | |
Enamine | EN300-2608530-1g |
3-phenylpyridine-4-carbaldehyde |
1214381-05-1 | 95% | 1g |
$656.0 | 2023-09-14 | |
Aaron | AR01LNTG-1g |
3-phenylpyridine-4-carbaldehyde |
1214381-05-1 | 95% | 1g |
$927.00 | 2025-02-14 | |
1PlusChem | 1P01LNL4-1g |
3-phenylpyridine-4-carbaldehyde |
1214381-05-1 | 95% | 1g |
$873.00 | 2023-12-25 | |
1PlusChem | 1P01LNL4-5g |
3-phenylpyridine-4-carbaldehyde |
1214381-05-1 | 95% | 5g |
$3429.00 | 2023-12-25 |
3-phenylpyridine-4-carbaldehyde 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
3-phenylpyridine-4-carbaldehydeに関する追加情報
Comprehensive Overview of 3-phenylpyridine-4-carbaldehyde (CAS No. 1214381-05-1): Properties, Applications, and Industry Insights
3-phenylpyridine-4-carbaldehyde (CAS No. 1214381-05-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This aromatic aldehyde, characterized by its pyridine core and phenyl substitution, serves as a versatile building block for synthesizing complex molecules. Its unique structure, combining a carbaldehyde functional group with a heterocyclic ring, makes it invaluable for designing drug intermediates, ligands, and functional materials.
In recent years, the demand for 3-phenylpyridine-4-carbaldehyde has surged due to its role in developing small-molecule inhibitors and catalysts. Researchers frequently explore its reactivity in cross-coupling reactions and reductive amination, aligning with trends in sustainable chemistry and green synthesis. The compound’s CAS No. 1214381-05-1 is often searched alongside keywords like "pyridine derivatives in drug discovery" and "aromatic aldehydes applications", reflecting its relevance in cutting-edge science.
From a structural perspective, 3-phenylpyridine-4-carbaldehyde exhibits notable electronic properties, making it suitable for OLED materials and photocatalysts. Its phenylpyridine scaffold is a hotspot for modifications, enabling tailored physicochemical properties. Industry professionals frequently inquire about its solubility in polar solvents or its stability under acidic conditions—key factors for process optimization.
The synthesis of CAS No. 1214381-05-1 typically involves Vilsmeier-Haack formylation or palladium-catalyzed reactions, topics trending in academic forums. Environmental concerns have also driven interest in eco-friendly purification methods for such intermediates. Analytical techniques like HPLC and NMR are critical for quality control, ensuring compliance with pharmaceutical-grade standards.
Beyond laboratories, 3-phenylpyridine-4-carbaldehyde is pivotal in agrochemicals and flavor-enhancing agents. Its low toxicity profile and high reactivity make it a preferred choice for scalable production. As AI-driven molecular modeling advances, queries like "computational studies on phenylpyridine derivatives" highlight its interdisciplinary appeal.
In summary, 3-phenylpyridine-4-carbaldehyde (CAS No. 1214381-05-1) bridges fundamental research and industrial innovation. Its adaptability across life sciences and material engineering ensures enduring relevance, while ongoing studies explore its potential in bioconjugation and nanotechnology.
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